5,6,7,8-Tetrahydroquinazolin-2-ol
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXATJCVRRXUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281911 | |
| Record name | 5,6,7,8-Tetrahydro-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81532-77-6 | |
| Record name | 5,6,7,8-Tetrahydro-2(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81532-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6,7,8-hexahydroquinazolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Hydrogenation-Isomerization Protocol
A patented method employs palladium-based catalysis for the sequential hydrogenation and isomerization of quinoline derivatives to yield 5,6,7,8-tetrahydroquinazolin-2-ol. The process involves:
- Hydrogenation : Quinoline is subjected to hydrogen gas (8–12 atm) in the presence of a Pd/C catalyst at 60–70°C until hydrogen uptake ceases.
- Isomerization : The intermediate is heated to 160–170°C under reduced hydrogen pressure (2 atm) for 2 hours, inducing ring contraction and hydroxylation.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–5 wt% Pd/C | Maximizes turnover |
| Temperature | 60–70°C (Step 1); 160–170°C (Step 2) | Prevents over-reduction |
| Reaction Time | 2–4 hours (Step 2) | Balances conversion vs. side reactions |
This method achieves yields up to 78% but requires precise control of hydrogen pressure to avoid decarboxylation byproducts.
Cyclocondensation of α-Aminoamidines with Bis-Benzylidene Cyclohexanones
Single-Pot Synthesis Under Mild Conditions
A 2022 study demonstrated the utility of α-aminoamidines as precursors for constructing the tetrahydroquinazoline core. The reaction proceeds via nucleophilic attack of the amidine nitrogen on bis-benzylidene cyclohexanones, followed by intramolecular cyclization.
Reaction Conditions :
- Solvent : Dimethylformamide (DMF)
- Base : Sodium hydride (NaH)
- Temperature : 40°C
- Time : 24 hours
Representative Yield Data :
| Starting Material | Product Substituents | Yield (%) |
|---|---|---|
| N-Boc-α-aminoamidine | C8-arylidene, C4-aryl | 85–92 |
| N-Acetyl-α-aminoamidine | C8-alkylidene | 72–78 |
This method’s advantages include operational simplicity and compatibility with air-sensitive functional groups. Post-synthetic deprotection of tert-butoxycarbonyl (Boc) groups using HCl/MeOH affords the free 2-ol derivative in >90% purity.
Stepwise Functionalization of Tetrahydroquinazoline Scaffolds
Chlorination-Hydrolysis Sequence
A multi-step approach from the Journal of Medicinal Chemistry involves:
- Dichlorination : Treatment of 5,6,7,8-tetrahydroquinazoline-2,4-dione with phosphorus oxychloride (POCl₃) at reflux to form 2,4-dichloro-5,6,7,8-tetrahydroquinazoline.
- Selective Hydrolysis : Controlled hydrolysis of the C2-chloride using aqueous NaOH (10% w/v) at 50°C yields the target 2-ol derivative.
Critical Observations :
- Excess POCl₃ (>3 equiv.) leads to over-chlorination at C6 and C7 positions.
- Hydrolysis pH must remain alkaline (pH 10–12) to prevent ring-opening side reactions.
Yield Optimization :
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Dichlorination | 110 | 6 | 88 |
| Hydrolysis | 50 | 3 | 76 |
This route permits late-stage diversification but requires rigorous purification after hydrolysis.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinazolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones and tetrahydroquinazolines, which can exhibit different biological activities.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity:
5,6,7,8-Tetrahydroquinazolin-2-ol has shown promising results as an inhibitor of essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK). The inhibition of these enzymes disrupts critical biochemical pathways in the bacteria, leading to their death. Research indicates that novel derivatives based on this compound have high binding affinities towards these targets and could serve as potential antitubercular agents .
2. Antidiabetic Potential:
The compound's derivatives have been explored for their potential antidiabetic activities. Specifically, they have been predicted to exhibit high inhibition activity against β-glucosidase, suggesting a role in managing diabetes by regulating glucose levels .
3. Anticancer Activity:
this compound has been identified as a potent inhibitor of cyclin-dependent kinase 5 (CDK5), which is crucial for cell cycle regulation. The inhibition of CDK5 can lead to increased apoptosis in cancer cells. Additionally, some derivatives have demonstrated the ability to inhibit human topoisomerase II (topoII), a validated target for anticancer drugs. These findings highlight the compound's potential in cancer therapy .
Case Studies
Case Study 1: Antitubercular Activity
A study focused on synthesizing novel derivatives based on this compound demonstrated high binding affinity towards DHFR and Mt PanK. These derivatives were shown to be effective against multidrug-resistant strains of Mycobacterium tuberculosis, indicating their potential as new antitubercular agents .
Case Study 2: Anticancer Applications
Research highlighted the development of 6-amino-tetrahydroquinazoline derivatives that selectively inhibit human topoIIα. These compounds exhibited broad antiproliferative activity against various human cancer cell lines and showed promise for further development as anticancer agents due to their favorable pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinazolin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor-mediated actions, it can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Properties :
- Solubility: Limited water solubility but soluble in polar organic solvents like ethanol and dimethylformamide (DMF) .
- Reactivity: The hydroxyl group at position 2 allows for further functionalization, such as alkylation or conjugation with boronic acids, glycine derivatives, or aryl groups .
Structural and Functional Analogues
The following table highlights structural analogs of THQ-2-ol and their distinguishing features:
Solubility and Stability:
- THQ-2-ol derivatives with polar substituents (e.g., amino, glycine) exhibit improved aqueous solubility compared to non-polar analogs like 2-methyl-THQ-4-ol .
- Boronic acid derivatives are hygroscopic and require anhydrous storage .
Key Research Findings
- Thermal Stability : THQ-2-ol derivatives decompose above 250°C, whereas sulfonyl-substituted analogs (e.g., 6-benzenesulfonyl-THQ-4-one) exhibit higher thermal stability (>300°C) .
- Catalytic Applications : THQ-2-yl-boronic acid derivatives are effective in Pd-catalyzed cross-coupling reactions, achieving yields >90% under optimized conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6,7,8-tetrahydroquinazolin-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The conventional synthesis involves refluxing cyclohexanone, aromatic aldehydes, and binucleophiles (e.g., urea) in ethanol with KOH as a catalyst. Reaction optimization requires monitoring via TLC and acidification with HCl for crystallization . Alternative methods include one-step AI-driven retrosynthetic strategies using databases like PISTACHIO and Reaxys to predict feasible routes .
- Key Variables : Catalyst choice (e.g., KOH vs. other bases), solvent (ethanol vs. DMF/EtOH mixtures), and reaction time (2–3 hours) critically affect yield and purity.
Q. How is the structural characterization of THQ derivatives performed to confirm purity and regiochemistry?
- Methodological Answer : Use spectroscopic techniques:
- ¹H/¹³C-NMR to confirm hydrogen/carbon environments.
- IR spectroscopy to identify functional groups (e.g., C=O, N-H).
- Mass spectrometry for molecular weight validation.
- X-ray crystallography for unambiguous regiochemical assignment (if crystalline) .
Q. What biological activities are associated with THQ derivatives, and how are these assays standardized?
- Methodological Answer : THQ derivatives exhibit antimicrobial, antitumor, and analgesic activities. Assays include:
- Antimicrobial : Agar diffusion/Kirby-Bauer tests against model organisms (e.g., E. coli).
- Antitumor : MTT assays on cancer cell lines (e.g., HeLa).
- Analgesic : Rodent tail-flick or hot-plate models .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for THQ analogs?
- Methodological Answer : Discrepancies often arise from:
- Structural variations : Substituent positioning (e.g., 2-ol vs. 4-ol) alters target interactions.
- Assay conditions : Differences in cell lines, solvent carriers (e.g., DMSO vs. saline), or dosage regimes.
- Purity : HPLC or GC-MS validation is essential to rule out byproduct interference .
Q. What strategies optimize THQ synthesis for scalability while minimizing hazardous byproducts?
- Methodological Answer :
- Green chemistry : Replace ethanol with ionic liquids or water under microwave-assisted conditions.
- Catalyst recycling : Immobilize KOH on silica gel or use organocatalysts.
- Byproduct mitigation : Employ column chromatography or recrystallization (e.g., DMF/EtOH) .
Q. How can computational tools predict THQ derivative interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., DHFR for antimicrobial activity).
- QSAR models : Train on datasets linking substituent electronegativity/logP to bioactivity .
Q. What experimental designs resolve regioselectivity challenges in THQ functionalization?
- Methodological Answer :
- Directed ortho-metalation : Use directing groups (e.g., -NH₂) to control substitution sites.
- Protecting group strategies : Temporarily block reactive sites (e.g., hydroxyl groups) during synthesis .
Methodological Recommendations
- Data Validation : Cross-validate bioactivity using orthogonal assays (e.g., enzymatic vs. cell-based).
- Synthetic Reproducibility : Report detailed spectral data (e.g., NMR shifts) in supplementary materials.
- Ethical Compliance : Adhere to OECD guidelines for in vivo analgesic/antitumor testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
